3-丁基苯甲酸

描述

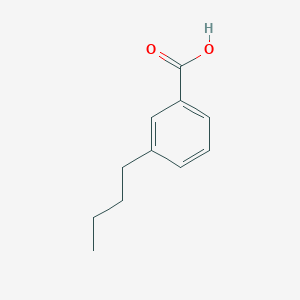

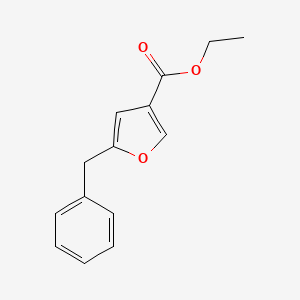

3-Butylbenzoic acid, also known as 3-(tert-Butyl)benzoic acid, is a chemical compound with the CAS Number: 7498-54-6 . It has a molecular weight of 178.23 .

Synthesis Analysis

The synthesis methods of para-tert-butylbenzoic acid involve the nitric acid oxidation method, solvent-free liquid-phase oxidation method, acetate solvent catalytic oxidation method . The most common process involves the liquid-phase air oxidation of 4-tert-butyltoluene with cobalt acetate as a catalyst, acetic acid as a solvent, and sodium bromide as an initiator .

Molecular Structure Analysis

The molecular formula of 3-Butylbenzoic acid is C11H14O2 . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . The reaction mechanisms of the antioxidant assays are briefly discussed .

Physical And Chemical Properties Analysis

3-Butylbenzoic acid is a solid at room temperature . According to the physical-chemical properties of PTBBA, the substance will mainly be released to water and air, whereas releases into soil via sludge application are negligible .

科学研究应用

空间效应和分子结构

- 羧酸中空间位阻对共振的抑制:3-丁基苯甲酸的结构和电离行为已被研究,揭示了空间效应和空间位阻对共振(SIR)的影响。这些因素有助于提高酸的酸度,并且是理解空间位阻羧酸的分子行为的关键(Böhm & Exner, 2001)。

化学合成和抗菌活性

- 酰肼-腙的合成:3-丁基苯甲酸的衍生物已被合成,并显示出显着的抗菌活性,特别是对革兰氏阳性菌,如枯草芽孢杆菌属。这突出了其在开发新型抗菌剂中的潜力(Popiołek & Biernasiuk, 2016)。

晶体结构分析

- X 射线衍射研究:对 3-丁基苯甲酸衍生物的研究,例如 3,4-二叔丁基苯甲酸,涉及使用 X 射线衍射进行详细的结构分析。这有助于理解此类化合物的分子和晶体结构(Hambley, Sternhell, & Tansey, 1990)。

分子自组装和氢键

- 层状分子阵列的形成:3-丁基苯甲酸衍生物与其他分子(如脂肪族二胺)的相互作用导致形成层状分子阵列。这些结构在分子自组装和氢键的研究中具有重要意义(Armstrong et al., 2002)。

环境影响和光降解

- 水生环境中的光降解:3-丁基苯甲酸及其衍生物(如对羟基苯甲酸酯)在水生环境中的行为,包括其光降解和动力学分析,对于了解其环境影响至关重要。这项研究为水处理和污染控制措施提供了信息(Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015)。

药用应用

- 药物制造工艺开发:对对叔丁基苯甲酸等衍生物的制造工艺开发提供了对工业应用和药物制造方法的见解(Cole, Fairbairn, & Detling, 1954)。

皮肤吸收研究

- 皮肤吸收和毒性测试:对 3-丁基苯甲酸衍生物的皮肤吸收的研究,特别是在化妆品和药品的背景下,对于了解其潜在毒性和皮肤渗透行为至关重要(Seo, Kim, & Kim, 2017)。

作用机制

安全和危害

未来方向

The risk assessment of 4-tert-Butylbenzoic acid has been prepared by Germany in the context of Council Regulation (EEC) No. 793/93 on the evaluation and control of existing substances . For detailed information on the risk assessment principles and procedures followed, the underlying data, and the literature references, the reader is referred to the comprehensive Final Risk Assessment Report (Final RAR) that can be obtained from the European Chemicals Bureau .

属性

IUPAC Name |

3-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLOUJHJYJKMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526710 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butylbenzoic acid | |

CAS RN |

20651-72-3 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)